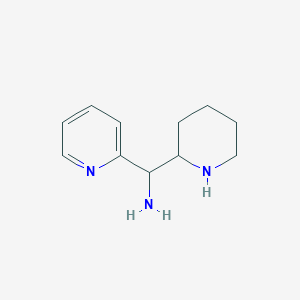
Piperidin-2-yl(pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-2-yl(pyridin-2-yl)methanamine is a compound that features both piperidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine moieties in its structure allows it to participate in a wide range of chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-2-yl(pyridin-2-yl)methanamine typically involves the reaction of piperidine derivatives with pyridine derivatives. One common method is the reductive amination of pyridine-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve the desired reduction .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-2-yl(pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated piperidine or pyridine derivatives.
Substitution: Various substituted piperidine or pyridine compounds.
Applications De Recherche Scientifique
Piperidin-2-yl(pyridin-2-yl)methanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Piperidin-2-yl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidin-2-ylmethanamine: Lacks the pyridine ring, making it less versatile in chemical reactions.
Pyridin-2-ylmethanamine: Lacks the piperidine ring, limiting its biological activity.
2-(Aminomethyl)piperidine: Similar structure but different reactivity and applications.
Uniqueness
Piperidin-2-yl(pyridin-2-yl)methanamine is unique due to the presence of both piperidine and pyridine rings, which confer a combination of chemical reactivity and biological activity not found in simpler analogs . This dual functionality makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
piperidin-2-yl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1,3,5,7,10-11,14H,2,4,6,8,12H2 |
Clé InChI |
QKNJGROHVJACTD-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C(C2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


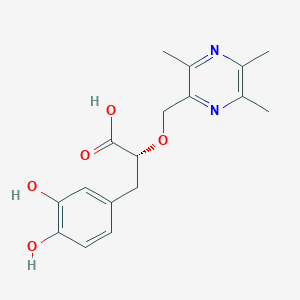
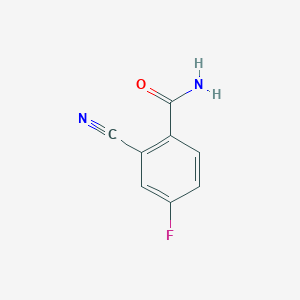
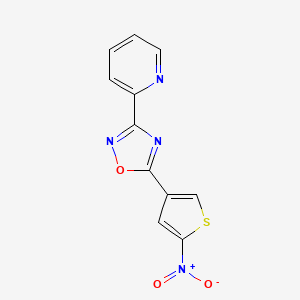
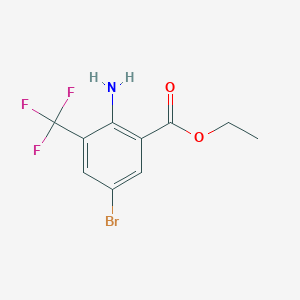

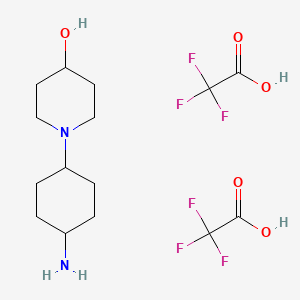
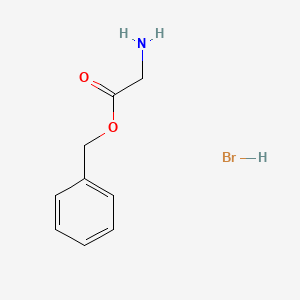
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
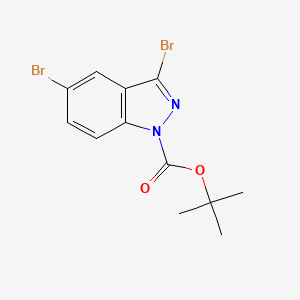

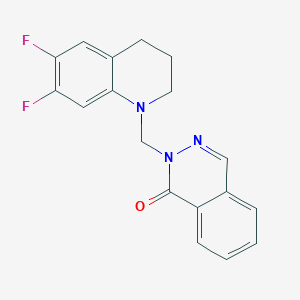

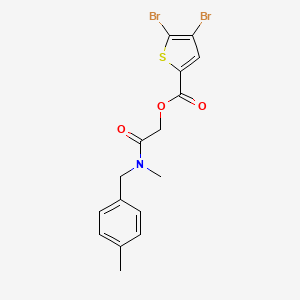
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
